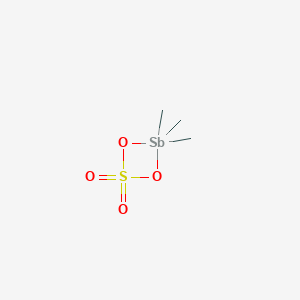
Trimethylstibine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylstibine sulfate is an organoantimony compound with the chemical formula (CH₃)₃Sb₂(SO₄)₃ It is a colorless, pyrophoric, and toxic liquid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylstibine sulfate can be synthesized through the reaction of antimony trichloride with methyl Grignard reagent, followed by sulfation. The general reaction is as follows: [ \text{SbCl}_3 + 3 \text{CH}_3\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{Sb} + 3 \text{MgBrCl} ] The resulting trimethylstibine is then treated with sulfuric acid to form this compound: [ \text{(CH}_3\text{)}_3\text{Sb} + \text{H}_2\text{SO}_4 \rightarrow \text{(CH}_3\text{)}_3\text{Sb}_2(\text{SO}_4)_3 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylstibine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony oxides.
Reduction: Reduction reactions can convert it back to trimethylstibine.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides and other organometallic compounds are employed.
Major Products Formed
Oxidation: Antimony oxides and methyl derivatives.
Reduction: Trimethylstibine.
Substitution: Various organometallic derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethylstibine sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoantimony compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of trimethylstibine sulfate involves its interaction with molecular targets and pathways. It can act as a Lewis base, forming complexes with various metal ions. These interactions can influence biochemical pathways and cellular processes, making it a compound of interest in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylamine: Similar in structure but contains nitrogen instead of antimony.
Trimethylphosphine: Contains phosphorus and exhibits different chemical properties.
Trimethylarsine: Contains arsenic and is more toxic.
Triphenylstibine: Contains phenyl groups instead of methyl groups.
Trimethylbismuth: Contains bismuth and has different reactivity.
Uniqueness
Trimethylstibine sulfate is unique due to its specific combination of antimony and sulfate groups, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
10555-84-7 |
|---|---|
Molekularformel |
C3H9O4SSb |
Molekulargewicht |
262.93 g/mol |
IUPAC-Name |
4,4,4-trimethyl-1,3,2,4λ5-dioxathiastibetane 2,2-dioxide |
InChI |
InChI=1S/3CH3.H2O4S.Sb/c;;;1-5(2,3)4;/h3*1H3;(H2,1,2,3,4);/q;;;;+2/p-2 |
InChI-Schlüssel |
LNWWOSYTFQKJFZ-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sb]1(OS(=O)(=O)O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
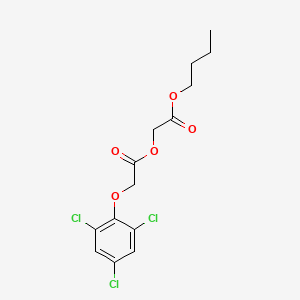
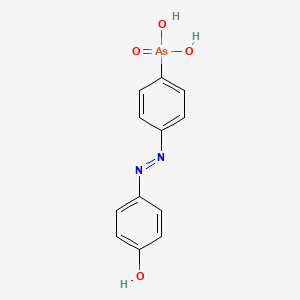

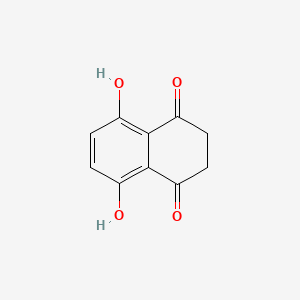
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)

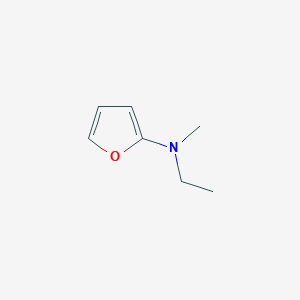

![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

